

Introduction: The Strategic Value of a Multifunctional Scaffolding Molecule

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Compound of Interest

Compound Name: *1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone*

Cat. No.: *B116460*

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In the landscape of modern medicinal chemistry, the efficiency of drug discovery pipelines is often dictated by the strategic utility of key chemical intermediates. These molecules are not merely reagents but are foundational building blocks, architecturally primed for elaboration into complex, biologically active compounds. **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone** stands out as such a scaffold. Its unique arrangement of functional groups—a ketone, a phenol, a bromine atom, and a nitro group—on a single phenyl ring offers a remarkable degree of chemical versatility. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound, from its synthesis and commercial availability to its application as a precursor for potent bioactive molecules.

Core Compound Identity and Physicochemical Properties

The precise identity and properties of a chemical intermediate are paramount for reproducible and reliable downstream applications. **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone** is systematically named and cataloged under the following identifiers.

- Chemical Name: **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**
- Synonyms: 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, 3-Bromo-6-hydroxy-5-nitroacetophenone

- CAS Number: 70978-54-0[1][2][3][4]
- Molecular Formula: C₈H₆BrNO₄[1][2][4]
- Molecular Weight: 260.04 g/mol [1][2][4]

The strategic placement of its functional groups dictates its chemical behavior and potential applications. The hydroxyl and ketone groups can form a strong intramolecular hydrogen bond, influencing the molecule's conformation and reactivity. The nitro group acts as a powerful electron-withdrawing group, acidifying the phenolic proton and activating the aromatic ring for certain transformations. The bromine atom provides a key handle for cross-coupling reactions, enabling further molecular diversification.

Caption: Chemical structure of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	70978-54-0	[1][2][3][4]
Molecular Formula	C ₈ H ₆ BrNO ₄	[1][2][4]
Molecular Weight	260.04 g/mol	[1][2][4]
Appearance	Pale yellow to yellow crystalline powder	Thermo Fisher Scientific
Melting Point	129-132 °C (lit.)	[1]
Purity	Typically ≥97%	[1][2]

| InChI Key | CLNIBJASCGZXHH-UHFFFAOYSA-N |[1] |

Commercial Availability and Sourcing

This compound is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development activities. When sourcing, it is crucial to request

and review the Certificate of Analysis (CoA) to verify purity and identity, as trace impurities can significantly impact the outcome of sensitive synthetic transformations.

Table 2: Comparison of Commercial Suppliers

Supplier	Product Number (Example)	Purity Specification	Available Quantities
Sigma-Aldrich	534153	97%	Grams
Thermo Fisher Scientific	H27331	97%	Grams
TCI Chemicals	B4556	>98.0% (GC)	Grams
BLD Pharm	BD138671	98%	Grams to Kilograms

| IndiaMART Vendors | Varies | Varies | Bulk quantities |

Synthesis and Mechanistic Pathways

Understanding the synthesis of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone** is essential for process development and potential in-house production. Two primary routes are documented: a one-step nitration of a readily available precursor and a more elaborate three-step synthesis starting from p-bromophenol.

Method A: Direct Nitration (One-Step)

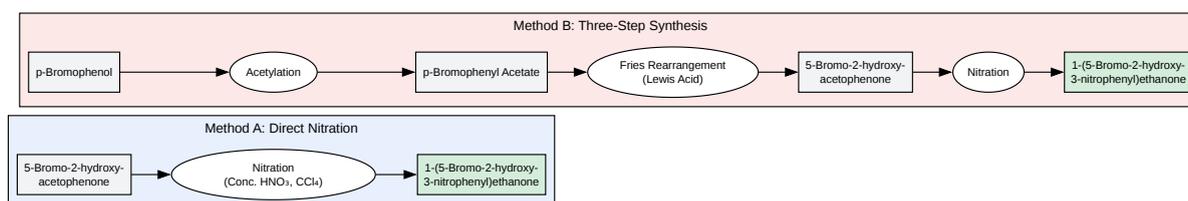
This is the most straightforward method, involving the direct nitration of 5-bromo-2-hydroxyacetophenone.^[5]

- **Reaction:** 5-bromo-2-hydroxyacetophenone is treated with a nitrating agent, such as concentrated nitric acid, in a suitable solvent like carbon tetrachloride.
- **Causality:** The hydroxyl group is a strong activating group and ortho-, para-director. The position ortho to the hydroxyl and meta to the deactivating acetyl group is highly activated, leading to regioselective nitration at the C3 position. The reaction is typically exothermic and requires careful temperature control.

Method B: Three-Step Synthesis from p-Bromophenol

A more versatile, albeit longer, route starts from p-bromophenol, as detailed in Chinese patent CN102304052A. This method avoids handling the potentially less stable 5-bromo-2-hydroxyacetophenone in a separate nitration step.[1]

- Acetylation: p-Bromophenol is first acetylated to form p-bromophenyl acetate. This protects the hydroxyl group and sets the stage for the subsequent rearrangement.
- Fries Rearrangement: The p-bromophenyl acetate undergoes a Lewis acid-catalyzed Fries rearrangement. The acetyl group migrates from the phenolic oxygen to the ortho position on the aromatic ring, yielding 5-bromo-2-hydroxyacetophenone. This intramolecular acylation is a classic method for forming hydroxyaryl ketones.
- Nitration: The resulting 5-bromo-2-hydroxyacetophenone is then nitrated in the same reaction vessel to yield the final product.[1]



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Caption: Comparative workflows for the synthesis of the title compound.

Applications in Drug Discovery & Development

The true value of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone** lies in its utility as a versatile intermediate for constructing complex heterocyclic systems with proven pharmacological relevance.

Precursor to Benzoxazole Scaffolds

Benzoxazoles are a privileged heterocyclic motif found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including antimicrobial,

anticancer, and anti-inflammatory properties. The ortho-hydroxyacetophenone structure of the title compound is primed for conversion into a benzoxazole ring. A plausible and efficient synthetic transformation involves the reduction of the nitro group to an amine, followed by cyclization. The resulting 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone is a classic precursor for benzoxazole synthesis.[3] This intermediate can then react with various reagents to form the fused heterocyclic system.

Reagent in HIV-1 Integrase Inhibitor Studies

The compound is explicitly cited as a reagent used in studies related to the development of HIV-1 integrase inhibitors.[5] HIV-1 integrase is a critical enzyme for viral replication, making it a high-value target for antiretroviral therapy. The diketo acid (DKA) pharmacophore is a key feature of many potent integrase inhibitors, which functions by chelating essential magnesium ions in the enzyme's active site. The phenolic ketone structure of our title compound can serve as a starting point for building more complex molecules that incorporate features of DKA bioisosteres or other binding motifs.[6]

Exemplary Experimental Protocol: Synthesis of a Benzoxazole Scaffold

To demonstrate the practical utility of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone**, this section provides a validated, two-step protocol for its conversion into a functionalized benzoxazole scaffold. This process is fundamental for researchers looking to generate libraries of potential bioactive compounds.

Step 1: Reduction of the Nitro Group

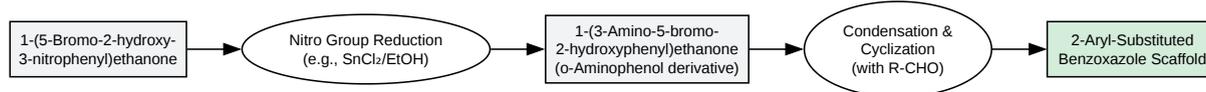
- Objective: To selectively reduce the aromatic nitro group to a primary amine, yielding 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone.
- Rationale: This transformation unmaskes the amine functionality required for the subsequent cyclization step. A common and effective method is catalytic hydrogenation or reduction with a metal/acid system like tin(II) chloride in ethanol or hydrochloric acid.
- Procedure:

- To a solution of **1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone** (1.0 eq) in ethanol, add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, 4-5 eq).
- Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature and pour it into ice water.
- Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
- Extract the product with ethyl acetate (3x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine product, which can often be used in the next step without further purification.

Step 2: Cyclization to form the Benzoxazole Ring

- Objective: To construct the benzoxazole ring via reaction of the in situ generated ortho-aminophenol with a suitable carbonyl source.
- Rationale: This step leverages the nucleophilicity of the amine and hydroxyl groups to form the heterocyclic ring. This example uses an aldehyde, a common method for producing 2-substituted benzoxazoles.
- Procedure:
 - Dissolve the crude 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.1 eq) in a suitable solvent such as toluene or ethanol.
 - Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or fly ash, which can act as a green catalyst.^[1]
 - Reflux the mixture for 4-6 hours, with azeotropic removal of water if using toluene. Monitor the reaction by TLC.
 - Upon completion, cool the mixture and remove the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to obtain the pure 2-aryl-benzoxazole derivative.



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Sources

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